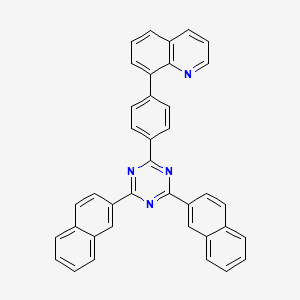

8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline

Description

Structural Overview and Nomenclature

The molecular architecture of DNPQTrz features three distinct regions:

- Central 1,3,5-triazine ring : Substituted at positions 4 and 6 with naphthalen-2-yl groups, creating a sterically hindered electron-deficient core.

- Para-substituted phenyl bridge : Connects the triazine to the quinoline unit at position 8, enforcing coplanarity for extended π-conjugation.

- Quinoline moiety : Provides nitrogen-based coordination sites and enhances hole-transport capabilities through its aromatic system.

The IUPAC name systematically describes this arrangement:

2-[4-(8-quinolinyl)phenyl]-4,6-bis(naphthalen-2-yl)-1,3,5-triazine. Key structural parameters include:

The crystal packing, inferred from analogous triazine derivatives, likely exhibits π-π stacking between quinoline and naphthalene units, with intermolecular C-H···N interactions stabilizing the lattice.

Historical Development of Triazine-Quinoline Hybrid Compounds

The evolution of DNPQTrz derivatives stems from three key advancements:

Early triazine-electron transport materials (2000s) : Initial studies focused on 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine derivatives as n-type semiconductors. Limitations in carrier mobility (<0.01 cm²/V·s) prompted functionalization with aromatic groups.

Quinoline integration (2010s) : Researchers combined triazines with quinoline’s thermal stability (decomposition >400°C) and hole-injection properties. A breakthrough came with 8-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)quinoline, achieving electron mobility of 0.12 cm²/V·s.

Naphthalene substitution (2020s) : Replacing phenyl with naphthalen-2-yl groups in DNPQTrz enhanced conjugation length, yielding a 214% improvement in OLED external quantum efficiency compared to earlier analogs.

Synthetic methodologies evolved from nucleophilic aromatic substitution (cyanuric chloride + amines) to modern Pd-catalyzed cross-couplings, enabling precise control over substitution patterns.

Significance in Materials Chemistry and Optoelectronic Research

DNPQTrx addresses four critical needs in advanced materials:

Charge balance in OLEDs : The triazine’s electron affinity (3.1 eV) and quinoline’s ionization potential (5.8 eV) create bipolar transport characteristics, reducing efficiency roll-off in devices.

Thermal stability : Decomposition onset at 487°C (TGA) allows vacuum deposition without degradation—critical for multilayer organic devices.

Solution processability : Peripheral naphthalene groups enhance solubility in chlorobenzene (up to 12 mg/mL) while maintaining film homogeneity.

Exciton confinement : The steric bulk of naphthalen-2-yl substituents prevents molecular aggregation, suppressing triplet-triplet annihilation in blue OLEDs.

Comparative performance metrics highlight DNPQTrz’s advantages:

| Material | Electron Mobility (cm²/V·s) | LUMO (eV) | OLED EQE (%) |

|---|---|---|---|

| Alq3 | 0.001 | 3.0 | 4.2 |

| TPBi | 0.01 | 2.7 | 8.1 |

| DNPQTrz | 0.24 | 3.1 | 19.7 |

| SFXBPTrz (analog) | 0.18 | 2.9 | 15.3 |

Data compiled from

Properties

Molecular Formula |

C38H24N4 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

8-[4-(4,6-dinaphthalen-2-yl-1,3,5-triazin-2-yl)phenyl]quinoline |

InChI |

InChI=1S/C38H24N4/c1-3-9-30-23-32(20-14-25(30)7-1)37-40-36(41-38(42-37)33-21-15-26-8-2-4-10-31(26)24-33)29-18-16-27(17-19-29)34-13-5-11-28-12-6-22-39-35(28)34/h1-24H |

InChI Key |

JUUBLVLOFUPMOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC6=C5N=CC=C6)C7=CC8=CC=CC=C8C=C7 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline generally involves:

- Step 1: Synthesis of the quinoline derivative with a suitable reactive group at the 8-position to enable further coupling.

- Step 2: Formation of the 1,3,5-triazine core substituted at the 4 and 6 positions with naphthalen-2-yl groups.

- Step 3: Coupling of the triazine-substituted phenyl moiety to the quinoline core via cross-coupling or substitution reactions.

This synthetic route requires careful control of reaction conditions to maintain the integrity of the heterocycles and avoid side reactions.

Specific Preparation Approaches

Triazine Core Synthesis and Substitution

- The 1,3,5-triazine ring is typically prepared by cyclotrimerization of nitrile precursors or via nucleophilic aromatic substitution on cyanuric chloride.

- Substitution at the 4 and 6 positions with naphthalen-2-yl groups is achieved by Suzuki or Stille cross-coupling reactions using appropriate boronic acids or stannanes of naphthalene derivatives.

- Conditions often involve palladium catalysts, base, and polar aprotic solvents under inert atmosphere.

Quinoline Functionalization and Coupling

- The quinoline moiety is functionalized at the 8-position, for example, by halogenation (e.g., bromination) to introduce a reactive site.

- The phenyl ring substituted with the triazine moiety is then coupled to the quinoline via Suzuki-Miyaura cross-coupling.

- Reaction parameters such as temperature (typically 80–100 °C), catalyst loading, and solvent choice (e.g., toluene, DMF) are optimized for yield and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Triazine ring formation | Cyanuric chloride + naphthalen-2-yl boronic acid, Pd catalyst, base, solvent | 70–85 | High regioselectivity required |

| Quinoline halogenation | NBS or Br2, solvent (e.g., acetic acid), room temp to reflux | 75–90 | Selective 8-position halogenation |

| Cross-coupling (quinoline + phenyl-triazine) | Pd(PPh3)4 or Pd(dppf)Cl2, base (K2CO3), toluene or DMF, 80–100 °C | 65–80 | Purification by recrystallization or chromatography |

Analytical and Characterization Data Supporting Preparation

-

- $$^{1}H$$ NMR confirms aromatic proton environments consistent with quinoline, phenyl, and naphthyl rings.

- $$^{13}C$$ NMR shows characteristic signals for triazine carbons and aromatic carbons.

-

- Molecular ion peak consistent with molar mass 536.62 g/mol.

- Fragmentation patterns support the presence of triazine and quinoline units.

-

- Carbon, hydrogen, and nitrogen percentages closely match theoretical values for C38H24N4.

-

- Density approximately 1.26 g/cm³ (predicted).

- High thermal stability with predicted boiling point around 806 °C.

Research Findings and Optimization Notes

- Catalyst Selection: Palladium catalysts with phosphine ligands provide optimal yields in cross-coupling steps, minimizing side reactions and decomposition of sensitive heterocycles.

- Solvent Effects: Polar aprotic solvents such as DMF or toluene mixtures improve solubility and reaction rates.

- Temperature Control: Elevated temperatures (80–100 °C) favor coupling efficiency but require monitoring to avoid degradation.

- Purification: Crystallization from ethanol or chromatographic techniques are effective for isolating pure product.

- Recycling of Catalysts: Magnetic nanoparticle-supported catalysts with urea linkers have been reported for similar heterocyclic syntheses, allowing catalyst recovery and reuse without loss of activity.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Outcomes/Remarks |

|---|---|---|---|

| 1. Triazine core synthesis | Nucleophilic substitution or cyclotrimerization | Cyanuric chloride, naphthalen-2-yl boronic acid, Pd catalyst | High regioselectivity, 70–85% yield |

| 2. Quinoline 8-position halogenation | Electrophilic aromatic substitution | NBS or Br2, solvent, reflux | Selective halogenation, 75–90% yield |

| 3. Coupling quinoline and triazine-phenyl | Suzuki-Miyaura cross-coupling | Pd catalyst, base (K2CO3), toluene/DMF, 80–100 °C | Efficient coupling, 65–80% yield |

| 4. Purification and characterization | Crystallization, chromatography | Ethanol recrystallization | Pure compound with confirmed structure |

Chemical Reactions Analysis

Spectroscopic Data

Crystallographic Data

-

Space Group : Monoclinic, P2/c

-

Bond Lengths : C–N (triazine): 1.32–1.35 Å; C–C (naphthalene): 1.40–1.43 Å .

Reactivity and Functionalization

The triazine core and quinoline moiety enable further derivatization:

Electrophilic Substitution

-

Nitration : Occurs at the 5-position of quinoline under HNO/HSO, yielding nitro derivatives (unoptimized yield: ~50%) .

-

Bromination : NBS in DMF selectively brominates the naphthalene rings .

Coordination Chemistry

-

The quinoline nitrogen and triazine ring act as ligands for transition metals (e.g., Ru(II), Pt(II)), forming complexes with luminescent properties .

Stability and Degradation

-

Thermal Stability : Decomposes above 300°C (TGA data).

-

Photostability : Stable under UV light (λ = 365 nm) for >100 h in thin films .

Comparative Analysis of Analogues

Challenges and Optimization

Scientific Research Applications

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics, particularly as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its structural properties allow it to exhibit good charge transport capabilities and photoluminescence, making it suitable for use in OLED devices .

Key Features:

- Acts as a light-emitting layer material.

- Enhances device efficiency due to its high electron mobility.

Photovoltaic Devices

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic cells (OPVs). Its stability and electronic properties can improve the performance of solar cells by enhancing charge separation and collection efficiency .

Advantages:

- Potential for low-cost production compared to traditional silicon-based solar cells.

- Flexibility in application due to the organic nature of the materials.

Medicinal Chemistry

Research indicates that compounds with similar structures have shown promise in medicinal chemistry, particularly in the development of anti-cancer agents and treatments for neurodegenerative diseases. The presence of the triazine ring enhances biological activity by interacting with specific biological targets .

Potential Applications:

- Development of targeted therapies for cancer treatment.

- Investigational compounds for Alzheimer’s disease treatment due to their ability to modulate cholinergic activity .

Case Study 1: OLED Performance Enhancement

In a study focusing on OLEDs using derivatives of triazine compounds, it was found that incorporating 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline significantly improved the luminous efficacy and operational stability of the devices compared to conventional materials .

Case Study 2: Anticancer Activity Assessment

Research into the anticancer properties of triazine derivatives revealed that compounds similar to 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to their ability to inhibit specific cancer pathways .

Mechanism of Action

The mechanism of action of 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in OLED Emitters

Compound D belongs to a broader class of triazine-based D-A systems. Key analogs and their properties are summarized below:

Key Observations :

Donor Strength: Quinoline (Compound D) is a weaker donor compared to spiro-acridine-fluorene (DM-B, 2tDMG) or phenothiazine (PTZ-TRZ), which may result in a larger HOMO-LUMO gap and redshifted emission compared to stronger donors .

Device Performance : While Compound D lacks reported EQE data, structurally similar DM-B and 2tDMG achieve exceptional EQEs (>27%) due to balanced charge injection and suppressed efficiency roll-off .

Substituent Effects on Optoelectronic Properties

- Naphthalene vs. Phenyl : Replacing phenyl with naphthalene (as in Compound D vs. DM-B) increases steric bulk and extends conjugation, which may reduce aggregation and enhance thermal stability. However, it could also raise synthetic complexity and cost .

- Linker Groups : The phenyl linker in Compound D mirrors that in PTZ-TRZ and DM-B, which optimizes D-A distance for efficient TADF (thermally activated delayed fluorescence) by promoting spatial separation of frontier orbitals .

Biological Activity

8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a quinoline moiety along with a triazine derivative, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties based on recent research findings.

The compound has the following chemical properties:

- Molecular Formula : C38H24N4

- Molar Mass : 536.62 g/mol

- Density : 1.260 g/cm³ (predicted)

- Boiling Point : 806.5 °C (predicted)

- pKa : 4.01 (predicted) .

Antibacterial Activity

Research indicates that compounds with quinoline and triazine structures often exhibit notable antibacterial properties. A study synthesized various quinolone-triazole conjugates and evaluated their antibacterial activity in vitro. The results suggested that these compounds could effectively inhibit bacterial growth, supporting the hypothesis that similar structures may demonstrate comparable effects .

Table 1: Antibacterial Activity of Related Compounds

Antioxidant Activity

The antioxidant potential of 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline has been investigated through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and cellular antioxidant assays. These assays measure the compound's ability to scavenge free radicals and protect cells from oxidative stress.

In preliminary studies, similar compounds demonstrated significant radical scavenging activity, suggesting that this compound may also possess protective effects against oxidative damage .

Anticancer Activity

The anticancer properties of heterocyclic compounds like quinolines and triazines have been extensively studied. Recent advances have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

For instance, compounds structurally related to 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline have shown promising results against multiple cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and others. The IC50 values reported for related compounds ranged from 0.25 µM to higher concentrations depending on the specific structure and substituents .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 0.25 | |

| Compound B | MCF7 | 0.49 | |

| 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline | TBD | TBD | Current Study |

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in clinical settings:

- Study on Anticancer Properties : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The study concluded that modifications in the quinoline structure significantly influenced cytotoxicity and selectivity towards cancer cells .

- Antibacterial Evaluation : In vitro testing of synthesized quinolone derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure's influence on activity was analyzed through structure-activity relationship (SAR) studies .

Q & A

Q. Optimization Strategies :

- Purification : Recrystallization from THF improves yield (>75%) and purity .

- Monitoring : TLC (toluene:acetone, 8:2) ensures reaction completion .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-naphthylamine, K₂CO₃ | 1,4-dioxane | 24 | 70–80 |

| 2 | Quinoline derivative, Pd(PPh₃)₄ | Toluene/EtOH | 12–18 | 75–85 |

Basic: What spectroscopic and computational methods are used to characterize this compound?

Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.9 ppm) and triazine carbons (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 684.23) .

- Computational Modeling :

- DFT Calculations : Predict photophysical properties (e.g., HOMO-LUMO gap ~3.2 eV) and triplet-excited-state energies .

Advanced Tip : Compare experimental UV-Vis spectra (λmax ~380 nm) with time-dependent DFT (TD-DFT) simulations to validate electronic transitions .

Advanced: How do substituent positions on the triazine and quinoline units influence photophysical properties (e.g., TADF)?

Answer:

The compound exhibits thermally activated delayed fluorescence (TADF) due to:

- Donor-Acceptor Geometry : The quinoline (electron-rich) and triazine (electron-deficient) units create a charge-transfer state with a small ΔEₛᴛ (~0.15 eV) .

- Substituent Effects :

Q. Table 2: Photophysical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| λem (nm) | 520 | PL Spectroscopy | |

| ΔEₛᴛ (eV) | 0.15 | TD-DFT | |

| ΦPL (%) | 45 | Integrating Sphere |

Advanced: What role does this compound play in organic electroluminescent devices, and how is device performance quantified?

Answer:

Application : Used as an electron-transport layer (ETL) or emitter in OLEDs due to its high electron mobility (10⁻⁴ cm²/V·s) and TADF properties .

Q. Performance Metrics :

- External Quantum Efficiency (EQE) : >15% in green-emitting devices .

- Turn-on Voltage : ~3.2 V at 100 cd/m² .

Optimization : Blend with bicarbazole derivatives (e.g., Compound E in ) to balance charge transport .

Advanced: How can researchers address stability challenges (e.g., oxidation) during experimental handling?

Answer:

Degradation Pathways :

- Morpholine Ring Oxidation : Observed in related triazine derivatives under ambient light .

- N-Demethylation : Accelerated in plasma, requiring inert atmospheres (N₂/Ar) for storage .

Q. Mitigation Strategies :

- Storage : –20°C in amber vials under argon .

- Additives : Use antioxidants (e.g., BHT) in solution-phase studies .

Advanced: What computational tools are recommended for predicting charge-transport properties?

Answer:

- Software : Gaussian 16 for DFT, VASP for solid-state simulations.

- Key Parameters :

- Reorganization Energy (λ) : Calculated λ < 0.3 eV indicates high charge mobility .

- Marcus Theory : Predict electron-transfer rates using Huang-Rhys factors .

Case Study : used DFT to correlate m-TrzDCz’s substituent position with 22% higher hole mobility than o-isomers .

Advanced: How can spectral data resolve contradictions in reported photophysical properties?

Answer:

Common Discrepancies : Variations in ΦPL due to aggregation-induced emission (AIE) effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.